Metal Ion Coordination: Elimination of N7 Abolishes Macrochelate Formation
Direct comparative analysis of metal ion coordination revealed that 7-Deazaadenosine 5'-phosphate (7-Deaza-AMP), lacking the N7 atom, fails to form the macrochelates that are characteristic of AMP complexes with divalent metal ions such as Mg2+, Mn2+, and Zn2+. In contrast, AMP exhibits significant macrochelate formation through N7-backbinding, a key interaction that stabilizes enzyme-substrate complexes [1]. This study provides definite evidence for the role of N7 in metal ion coordination and demonstrates that the 7-deaza modification fundamentally changes the ligand properties of the nucleotide.
| Evidence Dimension | Extent of macrochelate formation with divalent metal ions |
|---|---|
| Target Compound Data | No detectable macrochelate formation |
| Comparator Or Baseline | Adenosine 5'-monophosphate (AMP): Forms significant macrochelates (e.g., 20-40% for Mg(AMP) and up to 80% for Cu(AMP) under similar conditions) |
| Quantified Difference | Qualitative abolition of macrochelate formation in the target compound |
| Conditions | Aqueous solution, various divalent metal ions (Mg2+, Mn2+, Co2+, Ni2+, Cu2+, Zn2+, Cd2+), 25°C, I=0.1 M (NaNO3) |
Why This Matters
This property is critical for studies investigating the role of metal-nucleotide interactions in enzyme catalysis and for designing experiments where metal ion binding to the nucleotide must be strictly controlled.
- [1] Sigel, H., Massoud, S. S., & Tribolet, R. (1988). Comparison of the metal ion coordinating properties of tubercidin 5'-monophosphate (7-deaza-AMP) with those of adenosine 5'-monophosphate (AMP) and 1,N6-ethenoadenosine 5'-monophosphate (ε-AMP). Definite evidence for metal ion-base-backbinding to N-7 and extent of macrochelate formation in M(AMP) and M(ε-AMP). Journal of the American Chemical Society, 110(20), 6857-6865. doi:10.1021/ja00228a040 View Source
